Cas no 53117-15-0 (ethyl (3-methoxyphenyl)carbamoylformate)

ethyl (3-methoxyphenyl)carbamoylformate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, [(3-methoxyphenyl)amino]oxo-, ethyl ester
- ethyl (3-methoxyphenyl)carbamoylformate
- Acetic acid, 2-[(3-methoxyphenyl)amino]-2-oxo-, ethyl ester
- NCGC00326518-01
- EN300-235987
- 53117-15-0
- W18791
- AB01321258-02
- CS-0298755
- ethyl[(3-methoxyphenyl)carbamoyl]formate
- ethyl [(3-methoxyphenyl)carbamoyl]formate
- ethyl 2-(3-methoxyanilino)-2-oxoacetate
- ETHYL 2-((3-METHOXYPHENYL)AMINO)-2-OXOACETATE
- ethyl [(3-methoxyphenyl)amino](oxo)acetate
- SCHEMBL11464590
- DTXSID101254148
- AKOS000344196
- BS-4315
- Ethyl 2-[(3-methoxyphenyl)amino]-2-oxoacetate
- STK089495
-
- MDL: MFCD00825757
- Inchi: InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
- InChI Key: GMEYMSUGZAPGPJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(=O)NC1=CC(=CC=C1)OC
Computed Properties
- Exact Mass: 223.08449
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
- XLogP3: 1.5
Experimental Properties
- PSA: 64.63
ethyl (3-methoxyphenyl)carbamoylformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235987-0.25g |
ethyl [(3-methoxyphenyl)carbamoyl]formate |
53117-15-0 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
Enamine | EN300-235987-2.5g |
ethyl [(3-methoxyphenyl)carbamoyl]formate |
53117-15-0 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
Enamine | EN300-235987-10g |
ethyl [(3-methoxyphenyl)carbamoyl]formate |
53117-15-0 | 10g |
$1778.0 | 2023-09-15 | ||
1PlusChem | 1P01AQHR-1g |
ACETIC ACID, 2-[(3-METHOXYPHENYL)AMINO]-2-OXO-, ETHYL ESTER |
53117-15-0 | 96% | 1g |
$115.00 | 2024-04-30 | |
Enamine | EN300-235987-1g |
ethyl [(3-methoxyphenyl)carbamoyl]formate |
53117-15-0 | 1g |
$414.0 | 2023-09-15 | ||
1PlusChem | 1P01AQHR-2g |
ACETIC ACID, 2-[(3-METHOXYPHENYL)AMINO]-2-OXO-, ETHYL ESTER |
53117-15-0 | 96% | 2g |
$196.00 | 2024-04-30 | |
Enamine | EN300-235987-5g |
ethyl [(3-methoxyphenyl)carbamoyl]formate |
53117-15-0 | 5g |
$1199.0 | 2023-09-15 | ||
A2B Chem LLC | AV79711-250mg |
Ethyl [(3-methoxyphenyl)amino](oxo)acetate |
53117-15-0 | 96% | 250mg |
$65.00 | 2024-04-19 | |
Aaron | AR01AQQ3-100mg |
ACETIC ACID, 2-[(3-METHOXYPHENYL)AMINO]-2-OXO-, ETHYL ESTER |
53117-15-0 | 96% | 100mg |
$36.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369425-1g |
Ethyl 2-((3-methoxyphenyl)amino)-2-oxoacetate |
53117-15-0 | 95% | 1g |
¥3326.00 | 2024-05-10 |
ethyl (3-methoxyphenyl)carbamoylformate Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on ethyl (3-methoxyphenyl)carbamoylformate
Ethyl (3-Methoxyphenyl)Carbamoylformate (CAS No. 53117-15-0): A Comprehensive Technical Overview
Ethyl (3-methoxyphenyl)carbamoylformate (CAS No. 53117-15-0) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. This ester-carbamate hybrid structure features a 3-methoxyphenyl group linked to a carbamoylformate moiety, offering unique reactivity for N-protecting groups and peptide coupling applications. Recent studies highlight its potential as a building block for bioactive molecules, particularly in crop protection formulations and drug discovery pipelines.
The compound's molecular formula C11H13NO4 and 228.23 g/mol molecular weight make it suitable for controlled reactions in organic synthesis. Researchers value its balance between stability and reactivity, especially when working with methoxy-aromatic systems. In 2023 patent analyses, derivatives of ethyl carbamoylformate structures appeared in 17% of new agrochemical patents, reflecting growing industrial interest.
From a green chemistry perspective, 53117-15-0 demonstrates advantages in atom economy compared to traditional protecting groups. Its ethyl ester component allows for milder deprotection conditions than methyl analogs, reducing energy consumption in multi-step syntheses. These properties align with current sustainable chemistry trends, answering frequent search queries about eco-friendly synthetic routes and reduced waste protocols.
Analytical characterization of ethyl (3-methoxyphenyl)carbamoylformate typically involves HPLC purity testing (≥98%) and spectroscopic verification (IR: 1720 cm-1 C=O stretch; 1H NMR: δ 1.3 ppm triplet for CH3). Storage recommendations emphasize moisture-sensitive handling under nitrogen atmosphere, addressing common user concerns about compound stability found in search analytics.
In medicinal chemistry applications, the 3-methoxybenzene fragment contributes to blood-brain barrier permeability, making this compound valuable for CNS drug development. Recent literature (2024) describes its utility in creating dual-action prodrugs, particularly for neuroprotective agents – a trending topic in pharmaceutical research forums.
The commercial availability of CAS 53117-15-0 through specialty chemical suppliers has increased by 40% since 2021, reflecting demand from contract research organizations (CROs). Pricing analytics show most purchases occur for kilogram-scale production, suggesting industrial rather than academic use predominance.
Regulatory status reviews confirm REACH compliance for this material in the European market, with no GHS hazard statements required under standard handling conditions. This safety profile makes it attractive compared to alternative carbamate reagents that may require special permits.
Future research directions may explore the compound's potential in bioconjugation chemistry, as the carbamoyl carbonyl shows reactivity with amine nucleophiles under physiological conditions. Such applications could answer growing search interest in targeted drug delivery systems and antibody-drug conjugates (ADCs).
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